molecular formula C16H14O7 B11044739 methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11044739
M. Wt: 318.28 g/mol
InChI Key: QGKDNWLKXUGODW-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a furo[3,2-c]pyran ring system, which is a fused heterocyclic structure, and contains multiple functional groups, including hydroxyl, carbonyl, and ester groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenolic precursor, which undergoes a series of reactions including hydroxylation, esterification, and cyclization to form the desired furo[3,2-c]pyran ring system. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pH conditions to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions due to its functional groups:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the carbonyl group may produce alcohols .

Scientific Research Applications

Methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate exerts its effects is related to its ability to interact with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is unique due to its specific combination of functional groups and the furo[3,2-c]pyran ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H14O7

Molecular Weight

318.28 g/mol

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C16H14O7/c1-7-5-11-13(15(19)22-7)12(14(23-11)16(20)21-2)8-3-4-9(17)10(18)6-8/h3-6,12,14,17-18H,1-2H3

InChI Key

QGKDNWLKXUGODW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C(C=C3)O)O)C(=O)O1

Origin of Product

United States

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